molecular formula C19H21FN2O B5772646 1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine

1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5772646
M. Wt: 312.4 g/mol
InChI Key: FCODOMZMIYEOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DF-MPPO and is classified as a fluorescent probe. The purpose of

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine involves the oxidation of the compound by ROS and RNS. This oxidation results in the formation of a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. DF-MPPO has been shown to selectively detect superoxide and peroxynitrite in cells.
Biochemical and physiological effects:
1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine has been shown to have minimal toxicity in cells and animals. This compound has been used in vitro and in vivo to study the effects of ROS and RNS on cellular function. DF-MPPO has also been used to study the effects of nanoparticles on cellular function and to monitor changes in mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments include its high selectivity for ROS and RNS, its low toxicity, and its ability to detect changes in cellular function. The limitations of using DF-MPPO include its relatively low fluorescence intensity and its potential interference with other fluorescent probes.

Future Directions

For research on 1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine include the development of new derivatives with improved fluorescence properties and selectivity for ROS and RNS. Additionally, this compound could be used in combination with other fluorescent probes to study multiple aspects of cellular function simultaneously. DF-MPPO could also be used to study the effects of environmental toxins and pollutants on cellular function. Finally, this compound could be used to develop new diagnostic tools for the detection of ROS and RNS in disease states.

Synthesis Methods

The synthesis of 1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine involves the reaction of 2,4-dimethylbenzoyl chloride with 2-fluorophenylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of DF-MPPO as a white crystalline powder. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

1-(2,4-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine has been used as a fluorescent probe in various scientific research applications. This compound has been studied for its ability to detect reactive oxygen species (ROS) and nitrogen species (RNS) in cells. DF-MPPO has also been used to study the redox state of cells and to monitor changes in mitochondrial membrane potential. Additionally, this compound has been used to study the cellular uptake of nanoparticles and the intracellular trafficking of proteins.

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-7-8-16(15(2)13-14)19(23)22-11-9-21(10-12-22)18-6-4-3-5-17(18)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCODOMZMIYEOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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